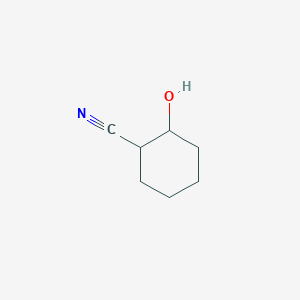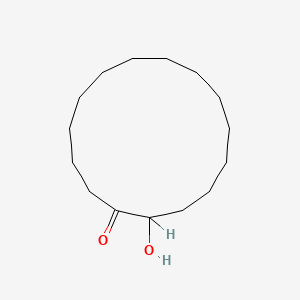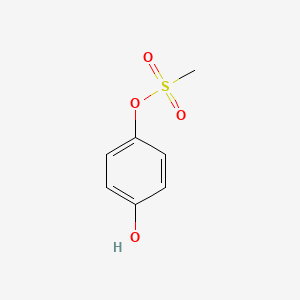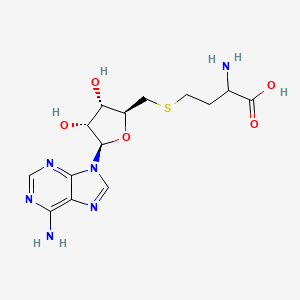
S-Adenosyl-D,L-homocysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Adenosyl-D,L-homocysteine is a nucleobase-containing molecular entity. It is a complex organic compound with a molecular formula of C14H20N6O5S and a molecular weight of 384.41 g/mol . This compound is notable for its intricate structure, which includes an amino acid backbone and a purine nucleobase.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Adenosyl-D,L-homocysteine typically involves multi-step organic synthesis. The process begins with the preparation of the purine nucleobase, followed by the attachment of the oxolane ring and the amino acid side chain. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
S-Adenosyl-D,L-homocysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino groups or the sulfur atom.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
S-Adenosyl-D,L-homocysteine has several scientific research applications:
Chemistry: It is used as a model compound for studying nucleobase interactions and amino acid modifications.
Biology: The compound’s structure makes it useful for investigating nucleic acid-protein interactions and enzyme mechanisms.
作用机制
The mechanism of action of S-Adenosyl-D,L-homocysteine involves its interaction with nucleic acids and proteins. The purine nucleobase can form hydrogen bonds with complementary bases, while the amino acid side chain can interact with protein residues. These interactions can influence various biological pathways, including DNA replication and repair .
相似化合物的比较
Similar Compounds
Adenosine: Similar in structure but lacks the amino acid side chain.
S-adenosylmethionine: Contains a similar sulfur-containing side chain but differs in the nucleobase and overall structure.
Cysteine: Shares the amino acid backbone but lacks the nucleobase component.
Uniqueness
The uniqueness of S-Adenosyl-D,L-homocysteine lies in its combination of a purine nucleobase and an amino acid side chain, which allows it to participate in a wide range of biochemical interactions and reactions .
属性
分子式 |
C14H20N6O5S |
|---|---|
分子量 |
384.41 g/mol |
IUPAC 名称 |
2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6?,7-,9-,10-,13-/m1/s1 |
InChI 键 |
ZJUKTBDSGOFHSH-ZRURSIFKSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCC(C(=O)O)N)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


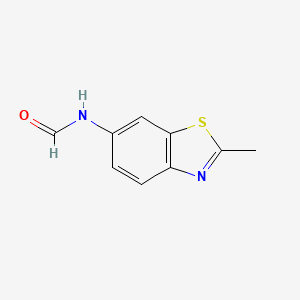
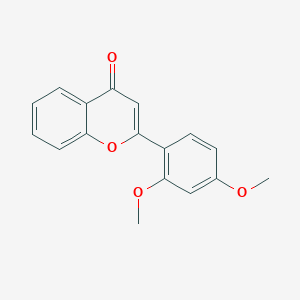
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione](/img/structure/B1633006.png)
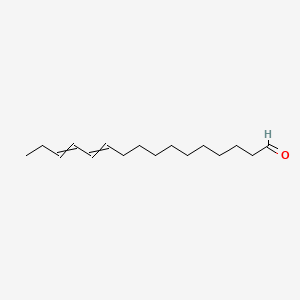
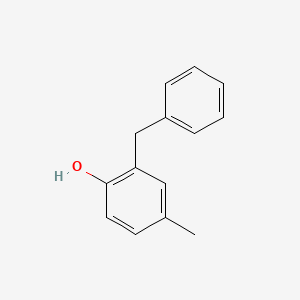
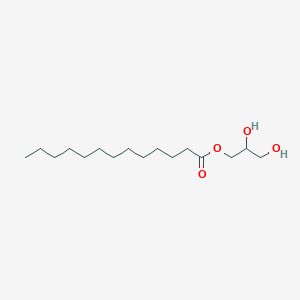
![6'-(diethylamino)-2'-[[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1633012.png)
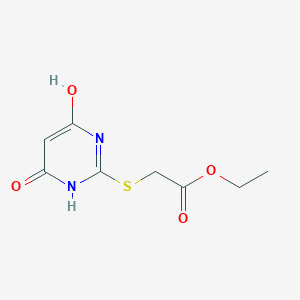
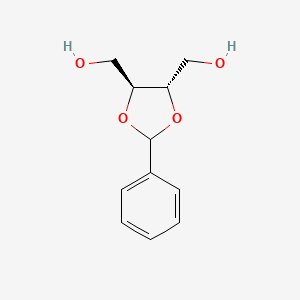
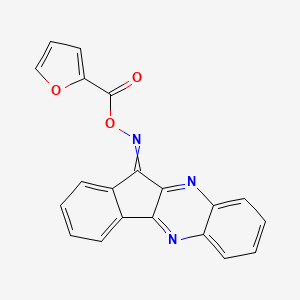
![2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B1633042.png)
